1-(1-adamantylacetyl)-4-methylpiperidine
Description
Significance of Adamantane (B196018) and Piperidine (B6355638) Scaffolds in Modern Chemical Biology Research
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has garnered significant attention in drug discovery. nih.govresearchgate.netnih.gov Its unique structure offers several advantages. The bulky and rigid nature of the adamantane scaffold can serve as a robust anchor for orienting functional groups towards biological targets, potentially enhancing binding affinity and selectivity. mdpi.com Furthermore, its high lipophilicity can improve a molecule's pharmacokinetic properties, such as its ability to cross cell membranes and the blood-brain barrier. mdpi.comnih.gov The metabolic stability of the adamantane cage can also protect adjacent functional groups from degradation, prolonging the half-life of a drug. mdpi.com Clinically successful drugs containing the adamantane moiety, such as amantadine (B194251) (antiviral), memantine (B1676192) (for Alzheimer's disease), and vildagliptin (B1682220) (antidiabetic), underscore the therapeutic potential of this unique scaffold. nih.gov
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals. wikipedia.org Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate a compound's physicochemical and pharmacological properties. bas.bg The piperidine nitrogen can act as a basic center, which is often crucial for interactions with biological targets and for tuning solubility. The chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, influencing binding to receptors and enzymes. nih.gov Piperidine derivatives have demonstrated a wide range of biological activities, including as central nervous system agents, antihistamines, and anticancer drugs. bas.bgresearchgate.net
The combination of the adamantane and piperidine scaffolds in a single molecule, therefore, presents a compelling strategy for the design of novel compounds with potentially enhanced biological activities and favorable drug-like properties.
Overview of Strategic Research Areas for Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one such ring system. nih.gov The strategic research areas for these complex molecules are diverse and continually evolving. A key focus is the development of novel synthetic methodologies to access a wider range of structurally diverse heterocycles. bas.bg This includes the design of efficient, stereoselective, and environmentally benign reactions.
Another critical research area is the exploration of these heterocycles as scaffolds for targeting a broad spectrum of diseases. There is a continuous search for new heterocyclic compounds with activity against cancer, infectious diseases, neurodegenerative disorders, and metabolic diseases. bas.bgnih.gov This often involves the synthesis of libraries of related compounds to establish structure-activity relationships (SAR) and optimize lead compounds.
Furthermore, there is a growing interest in the use of nitrogen-containing heterocycles to create multi-target ligands, compounds that can modulate the activity of several biological targets simultaneously. This approach is particularly relevant for the treatment of complex multifactorial diseases. The ability to fine-tune the electronic and steric properties of these heterocycles makes them ideal candidates for such endeavors.
Rationale for Investigating 1-(1-adamantylacetyl)-4-methylpiperidine as a Contemporary Research Target
The investigation of this compound, or more accurately named 1-(adamantane-1-carbonyl)-4-methylpiperidine based on its structure, is predicated on the synergistic potential of its constituent adamantane and piperidine moieties. The amide linkage between these two scaffolds is a common and stable connection in medicinal chemistry. nih.gov
The rationale for its study can be broken down as follows:
Novel Chemical Space: The combination of this specific substituted piperidine with the adamantane core represents a unique structure that may exhibit novel biological activities.
Potential for Enhanced Bioactivity: The lipophilic and rigid adamantane group could enhance the binding of the molecule to biological targets and improve its pharmacokinetic profile. Studies on other adamantyl amides have shown promising antimicrobial and enzyme inhibitory activities. nih.govbas.bgnih.gov
Foundation for Further Derivatization: This compound can serve as a lead structure for the synthesis of a library of related analogues, allowing for a systematic exploration of the structure-activity relationships of adamantane-containing N-acylpiperidines.
While specific research on 1-(adamantane-1-carbonyl)-4-methylpiperidine is not extensively documented in publicly available literature, the known biological activities of structurally related compounds provide a strong impetus for its investigation. For instance, various adamantane carboxamides have been synthesized and evaluated for their antimicrobial properties. bas.bg
Scope and Objectives of Academic Inquiry on this compound
A formal academic inquiry into 1-(adamantane-1-carbonyl)-4-methylpiperidine would logically encompass several key areas. The primary objectives of such research would be:
Synthesis and Characterization: To develop and optimize a synthetic route to 1-(adamantane-1-carbonyl)-4-methylpiperidine and to fully characterize the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. A general approach would involve the acylation of 4-methylpiperidine (B120128) with an activated derivative of adamantane-1-carboxylic acid.
Physicochemical Profiling: To determine the key physicochemical properties of the compound, including its solubility, lipophilicity (logP), and pKa. This data is essential for understanding its potential behavior in biological systems.
Biological Screening: To conduct a broad-based biological screening of the compound to identify any potential therapeutic activities. This could include assays for antimicrobial, antifungal, antiviral, anticancer, and enzyme inhibitory effects, based on the known activities of related adamantane and piperidine derivatives. researchgate.netbas.bg
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of analogues to understand how structural modifications to the adamantane cage, the piperidine ring, and the linker affect biological activity. This would provide valuable insights for the design of more potent and selective compounds.
The following data tables provide some fundamental properties of the parent scaffolds.
Physicochemical Properties of Parent Scaffolds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Adamantane | C₁₀H₁₆ | 136.24 | 269 (sublimes) | 1.08 |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 124 | 0.838 |
Interactive Data Table: Properties of Parent Scaffolds
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|
| Adamantane | C₁₀H₁₆ | 136.24 | 269 (sublimes) | 1.08 |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 124 | 0.838 |
Properties
IUPAC Name |
2-(1-adamantyl)-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13-2-4-19(5-3-13)17(20)12-18-9-14-6-15(10-18)8-16(7-14)11-18/h13-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDXZIWHUKTVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1 Adamantylacetyl 4 Methylpiperidine
Retrosynthetic Analysis of 1-(1-adamantylacetyl)-4-methylpiperidine
A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection points to two key starting materials: 4-methylpiperidine (B120128) and 1-adamantaneacetic acid or its activated derivative.
The formation of the amide bond is a standard and well-established transformation in organic synthesis. This retrosynthetic approach is outlined below:

This straightforward analysis suggests that the synthesis can be achieved through the acylation of 4-methylpiperidine. The choice of the acylating agent derived from 1-adamantaneacetic acid will be a critical factor in the efficiency and optimization of the synthetic pathway.
Optimized Synthetic Pathways for this compound
Based on the retrosynthetic analysis, the most direct synthetic pathway to this compound involves the coupling of 4-methylpiperidine with an activated form of 1-adamantaneacetic acid.
Key Reaction Steps and Catalytic Approaches
The key reaction step is the formation of the amide bond. A common and efficient method for this transformation is the reaction of a secondary amine with an acyl chloride. In this case, 1-adamantaneacetyl chloride would be the ideal acylating agent. mdpi.com The reaction proceeds readily due to the high reactivity of the acyl chloride.
The general reaction is as follows:
1-Adamantaneacetyl chloride + 4-Methylpiperidine → this compound + HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise form a salt with the starting amine and the product, hindering the reaction.
While this reaction is often high-yielding without the need for a catalyst, in some cases, coupling agents used in peptide synthesis can be employed to facilitate the reaction between the carboxylic acid and the amine directly. However, for a simple amide synthesis like this, the acyl chloride route is generally preferred for its simplicity and cost-effectiveness.
Reagent Selection and Reaction Condition Optimization
Reagent Selection:
Acylating Agent: 1-Adamantaneacetyl chloride is the preferred reagent due to its high reactivity. nih.gov Alternatively, 1-adamantaneacetic acid can be used in conjunction with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Amine: 4-Methylpiperidine is the secondary amine component.
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are suitable for this reaction to avoid side reactions with the acyl chloride.
Base: A non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl produced.
Reaction Condition Optimization:
The reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermic nature of the reaction between the acyl chloride and the amine. The acyl chloride is usually added dropwise to a solution of the amine and the base in the chosen solvent. After the addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. Monitoring the reaction progress can be done using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Purification Techniques for Research-Grade Purity
After the reaction is complete, a standard aqueous workup is typically performed to remove the hydrochloride salt of the base and any unreacted starting materials. This involves washing the organic layer with a dilute acid solution, followed by a dilute base solution, and finally with brine.
For achieving research-grade purity, the crude product can be purified by one or more of the following techniques:
Column Chromatography: This is a very effective method for separating the desired product from any byproducts or unreacted starting materials. google.com A silica (B1680970) gel column is commonly used, with a solvent system (eluent) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate.
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scale preparations. google.com
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material.
The choice of purification method will depend on the physical state of the product and the nature of the impurities present. For tertiary amides with bulky groups, column chromatography is often the most reliable method for obtaining high purity. orgsyn.org
Derivatization Strategies for Structural Modification of this compound
The structure of this compound offers several sites for derivatization to explore structure-activity relationships (SAR) and to generate analogues with potentially new properties.
Synthesis of Analogues for Structure-Activity Relationship Studies
Systematic modifications of the lead compound can provide valuable insights into how different structural features influence its biological or material properties.
Modifications of the Adamantyl Group:
The adamantyl moiety is a key lipophilic and sterically bulky group. nih.gov Its influence on activity can be probed by synthesizing analogues with different substituents on the adamantane (B196018) cage. For example, introducing hydroxyl, amino, or other functional groups at various positions of the adamantane ring could modulate properties like solubility and binding interactions. Studies on other adamantane derivatives have shown that even small modifications can significantly impact biological activity. mdpi.com
Modifications of the Piperidine (B6355638) Ring:
The 4-methyl group on the piperidine ring can be replaced with other alkyl or functional groups to study the effect of steric bulk and electronics at this position. biomedpharmajournal.org Furthermore, the piperidine ring itself can be replaced with other saturated heterocycles like pyrrolidine (B122466) or morpholine (B109124) to assess the importance of the ring size and the presence of other heteroatoms. Research on N-acylpiperidines has demonstrated that such changes can significantly alter biological activity. nih.gov
Modifications of the Acetyl Linker:
The length of the acetyl linker can be varied by using different adamantylalkanoic acids in the initial synthesis. This would alter the distance and flexibility between the adamantyl and piperidine moieties, which can be a critical determinant of biological activity.
The following table summarizes potential derivatization strategies:
| Modification Site | Proposed Derivatization | Rationale for SAR Studies |
| Adamantyl Group | Introduction of -OH, -NH2, -F, -Cl at various positions | To investigate the influence of polarity, hydrogen bonding capacity, and electronic effects of the bulky group. mdpi.com |
| Piperidine Ring | Replacement of the 4-methyl group with -H, -ethyl, -isopropyl, -CF3 | To probe the steric and electronic requirements at the 4-position of the piperidine ring. biomedpharmajournal.org |
| Piperidine Ring | Replacement with pyrrolidine, morpholine, or azepane | To evaluate the impact of ring size and the presence of other heteroatoms on activity. |
| Acetyl Linker | Use of adamantylpropanoic acid or adamantylbutanoic acid | To study the effect of linker length and flexibility on the spatial orientation of the key pharmacophores. |
The synthesis of these analogues would generally follow similar synthetic pathways as described for the parent compound, utilizing the appropriately modified starting materials. The biological or material properties of these derivatives would then be evaluated to establish a comprehensive structure-activity relationship.
Introduction of Reporter Groups for Biological Probes
The development of biological probes from this compound for research and diagnostic applications necessitates the introduction of reporter groups, such as fluorescent dyes or radioisotopes. While specific examples of labeling this compound are not extensively documented in the literature, general strategies for the functionalization of adamantane derivatives can be applied to create such probes. nih.gov
A logical and efficient synthetic strategy involves the initial functionalization of the adamantane-1-acetic acid precursor with the desired reporter group, followed by the amide coupling reaction with 4-methylpiperidine. This approach avoids subjecting the final amide product to potentially harsh labeling conditions.
Fluorescent Labeling:
Fluorescent probes are invaluable tools in biological research for imaging and quantification. To introduce a fluorescent tag, adamantane-1-acetic acid can be modified to incorporate a reactive handle suitable for conjugation with a fluorophore. For instance, a derivative of adamantane-1-acetic acid containing a primary amine or a thiol group could be synthesized. This functionalized adamantane precursor can then be reacted with an amine-reactive or thiol-reactive fluorescent dye, respectively.
Commonly used fluorescent dyes for such conjugations include fluorescein, rhodamine, and cyanine (B1664457) derivatives. caymanchem.combiosyntan.de For example, an amino-functionalized adamantane-1-acetic acid could be reacted with the N-hydroxysuccinimide (NHS) ester of a fluorescent dye to form a stable amide linkage. biosyntan.de The resulting fluorescently labeled adamantane-1-acetic acid can then be activated and coupled with 4-methylpiperidine as previously described.
Interactive Data Table: Examples of Fluorescent Labeling Strategies for Adamantane Derivatives
| Reporter Group Class | Specific Label Example | Reactive Group on Adamantane Precursor | Resulting Linkage |
| Fluoresceins | Fluorescein isothiocyanate (FITC) | Amine | Thiourea |
| Rhodamines | Tetramethylrhodamine isothiocyanate (TRITC) | Amine | Thiourea |
| Cyanines | Cy5-NHS ester | Amine | Amide |
| Coumarins | 7-Amino-4-methylcoumarin (AMC) | Carboxylic acid (via activation) | Amide |
Radiolabeling:
For applications in nuclear medicine and biodistribution studies, radiolabeling of this compound or its analogs is of interest. The choice of radionuclide depends on the intended application, with positron emitters (e.g., ¹⁸F, ¹¹C) used for Positron Emission Tomography (PET) and gamma emitters (e.g., ⁹⁹ᵐTc, ¹²³I) for Single Photon Emission Computed Tomography (SPECT).
A common strategy for radiolabeling with isotopes like ¹⁸F involves the synthesis of a precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on the adamantane cage. Nucleophilic substitution with [¹⁸F]fluoride can then be performed to introduce the radioisotope. This radiolabeled adamantane-1-acetic acid precursor would then be rapidly coupled with 4-methylpiperidine.
The table below outlines potential radiolabeling approaches that could be adapted for the synthesis of radiolabeled probes based on the this compound scaffold.
Interactive Data Table: Potential Radiolabeling Strategies for Adamantane-Based Probes
| Radioisotope | Labeling Precursor on Adamantane | Labeling Reaction | Imaging Modality |
| ¹⁸F | Adamantane-1-acetic acid with a tosylate group | Nucleophilic Substitution | PET |
| ¹¹C | Adamantane-1-acetic acid with a methyl-triflate precursor | Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | PET |
| ⁹⁹ᵐTc | Adamantane-1-acetic acid with a chelating moiety (e.g., DTPA) | Coordination with [⁹⁹ᵐTc]pertechnetate | SPECT |
| ¹²³I | Adamantane-1-acetic acid with a stannyl (B1234572) or boronic acid precursor | Electrophilic Iodination | SPECT |
The successful synthesis and purification of these labeled compounds would require specialized techniques to handle the radioactivity and to ensure high radiochemical purity and specific activity. The stability of the labeled compound under physiological conditions would also need to be thoroughly evaluated.
Structure Activity Relationship Sar Studies and Pharmacophore Modeling for 1 1 Adamantylacetyl 4 Methylpiperidine Analogues
Design Principles for 1-(1-adamantylacetyl)-4-methylpiperidine Analogues
The design of analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing desired biological effects while improving physicochemical properties. These principles involve a systematic dissection and modification of the lead compound's molecular architecture.
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel core structures or replace specific functional groups to improve a compound's properties without losing its biological activity. nih.govresearchgate.net Bioisosterism involves substituting a group with another that has similar physical or chemical properties, leading to a comparable biological response. nih.gov Scaffold hopping is a more significant change, replacing the central framework of the molecule with a different, often patentably distinct, scaffold that maintains the original's three-dimensional arrangement of key functional groups. nih.gov
In the context of this compound analogues, these strategies can be applied in several ways:
Piperidine (B6355638) Ring Replacement : The piperidine scaffold could be "hopped" to other cyclic amines, such as morpholine (B109124) or piperazine, to explore different conformations and potential hydrogen bonding interactions. researchgate.net
Adamantyl Bioisosteres : The bulky, lipophilic adamantyl group could be replaced with other lipophilic cages or polycyclic aliphatic groups to modulate solubility and binding.
Linker Modification : The amide group in the acetyl linker is a classic bioisostere and can be replaced with esters, sulfonamides, or reversed amides to alter metabolic stability and hydrogen bonding capabilities.
These methods allow for the exploration of new chemical space, potentially leading to compounds with improved synthetic accessibility, enhanced potency, and better pharmacokinetic profiles. nih.gov
The adamantyl group is a key feature in many biologically active compounds due to its unique combination of properties. It is a rigid, bulky, and highly lipophilic three-dimensional cage structure. nih.gov Strategic modifications to this moiety are a cornerstone of SAR studies for adamantyl-containing compounds. nih.govresearchgate.net
The value of the adamantyl group is multifaceted:
Lipophilicity : The adamantyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.netebi.ac.uk Its hydrophobic substituent constant (π) is estimated to be around 3.1. nih.govebi.ac.uk
Metabolic Stability : Its steric bulk can act as a shield for adjacent functional groups (like the acetyl linker), protecting them from enzymatic degradation by hydrolases, thereby increasing the compound's plasma half-life. nih.govresearchgate.net
Conformational Restriction : The rigidity of the adamantane (B196018) cage can lock the conformation of flexible side chains, potentially leading to a more favorable orientation for binding to a biological target. nih.gov
Modifications often involve introducing substituents at various positions on the adamantane cage. Adding polar groups like hydroxyl (-OH) or amino (-NH2) can help to balance the high lipophilicity, improving water solubility. Conversely, adding small alkyl groups can fine-tune the steric profile and solubility. researchgate.net These modifications can be achieved through various synthetic functionalization techniques, including cross-coupling reactions. bgu.ac.il
Table 1: Impact of Adamantyl Moiety Modifications on Compound Properties
| Modification Type | Rationale | Expected Outcome | Citation |
|---|---|---|---|
| Introduction of Polar Groups (e.g., -OH, -NH2) | To counteract high lipophilicity. | Improved aqueous solubility. | researchgate.net |
| Addition of Alkyl Substituents | To fine-tune steric bulk and lipophilicity. | Altered binding affinity and solubility. | researchgate.net |
| Use as a Steric Shield | To protect metabolically labile groups. | Increased plasma half-life and metabolic stability. | nih.govresearchgate.net |
| Conformational Locking | To restrict the orientation of attached groups. | Enhanced binding selectivity and potency. | nih.gov |
The piperidine ring and the acetyl linker are critical components that can be systematically altered to probe their role in biological activity. researchgate.netacs.org SAR studies on related 4-substituted piperidine compounds, such as fentanyl analogues, have shown that the nature and position of substituents on the piperidine ring are crucial for potency. nih.gov
Key modifications include:
Piperidine Ring Substitution : The methyl group at the 4-position of the piperidine ring influences the ring's conformation and its interaction with the target. Moving this substituent to the 2- or 3-position, or replacing it with larger or more polar groups, can significantly alter activity. Studies on similar scaffolds show that steric factors play a crucial role; groups larger than a methyl at the 3-position can severely reduce potency. nih.gov
N-Substitution : The nitrogen atom of the piperidine ring is part of an amide linkage. While in the parent compound it is acylated, in other series, this nitrogen is a site for introducing various aralkyl groups, which are known to interact with specific binding pockets. nih.govresearchgate.net
Acetyl Linker Length and Rigidity : The length and flexibility of the linker connecting the adamantyl and piperidine moieties can be varied. Shortening, lengthening, or introducing rigidity (e.g., by incorporating double bonds) can affect the relative orientation of the two key scaffolds, thereby impacting binding affinity.
The conformation of the piperidine ring, which typically adopts a chair conformation, and its orientation relative to the adamantyl group are important structural parameters influenced by these modifications. acs.org
Table 2: SAR Insights from Piperidine and Linker Modifications
| Modification Site | Type of Change | General Observation | Citation |
|---|---|---|---|
| Piperidine C-3 Position | Addition of alkyl groups larger than methyl. | Tends to decrease analgesic potency in fentanyl analogues. | nih.gov |
| Piperidine C-4 Position | Altering the substituent. | Influences potency through steric and electronic effects. | nih.gov |
| Acetyl Linker | Replacement of amide with other groups (e.g., ester). | Alters metabolic stability and hydrogen bonding potential. | researchgate.net |
| Linker Length | Increasing or decreasing the number of atoms. | Affects the spatial orientation between adamantyl and piperidine moieties. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by developing a mathematical equation that relates molecular descriptors to the activity. uniroma1.it
The foundation of a robust QSAR model is the selection of appropriate molecular descriptors. nih.gov These are numerical values that characterize specific properties of a molecule. For adamantane derivatives, a range of descriptors can be calculated to capture their unique structural features. researchgate.net
Commonly used descriptor categories include:
Physicochemical Descriptors : These describe properties like lipophilicity (LogP), molar refractivity, and polarizability. Given the high lipophilicity of the adamantane cage, LogP is a particularly important descriptor. researchgate.netucsb.edu
Topological Descriptors : These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.
Geometric (3D) Descriptors : These describe the 3D structure of the molecule, including molecular volume and surface area.
Electronic Descriptors : These are often derived from quantum chemical calculations and include properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity. ucsb.edu
Constitutional Descriptors : Simple descriptors such as molecular weight and counts of specific atoms or functional groups. ucsb.edu
For adamantane itself, key descriptors highlight its low dipolarity, lack of hydrogen bond acidity, and very low hydrogen bond basicity, contributing to its hydrophobic nature. researchgate.net In a QSAR study, a combination of these descriptor types would be used to build a comprehensive model. researchgate.net
Once descriptors are calculated for a series of analogues with known biological activities, a QSAR model is developed, typically using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.netmdpi.com The goal is to create a model that not only fits the training data well but can also accurately predict the activity of new, untested compounds. nih.gov
The development and validation process follows several critical steps: uniroma1.it
Data Set Preparation : A dataset of compounds is curated and split into a training set (used to build the model) and a test set (used to validate its predictive power). researchgate.net
Model Generation : An algorithm is used to select the most relevant descriptors and generate a mathematical equation. For example, an MLR model would take the form:
Activity = c0 + (c1 * D1) + (c2 * D2) + ... + (cn * Dn)
Where D are the descriptor values and c are the regression coefficients. mdpi.com
Internal Validation : The robustness of the model is tested using the training set. A common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good model. mdpi.commdpi.com
External Validation : The model's true predictive ability is assessed using the external test set, which was not used during model development. The predictive correlation coefficient (R²pred) is calculated. An R²pred value greater than 0.6 is often required for a model to be considered predictive. nih.gov
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value | Purpose | Citation |
|---|---|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 | Explanatory Power | mdpi.com |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 | Robustness | mdpi.commdpi.com |
| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 | Predictive Power | nih.gov |
By following these rigorous development and validation procedures, QSAR models can become reliable tools for prioritizing the synthesis of new this compound analogues with a higher probability of success. nih.gov
Pharmacophore Model Generation and Validation
The development of a pharmacophore model is a crucial step in understanding the structure-activity relationships (SAR) of a series of compounds and in guiding the design of new, more potent analogues. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For analogues of this compound, a ligand-based pharmacophore model can be generated in the absence of a defined protein target structure. This process involves identifying the common structural features present in active analogues and their spatial relationships. mdpi.com
The generation of a pharmacophore model for this compound analogues would typically involve the following steps:
Conformational Analysis: A set of biologically active analogues is selected. For each molecule, a range of low-energy conformations is generated to understand the spatial arrangements the molecule can adopt.
Feature Identification: Key chemical features are identified. For this class of compounds, these would likely include:
A hydrophobic feature representing the bulky adamantyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the acetyl group.
A basic tertiary amine feature in the piperidine ring. nih.gov
An additional hydrophobic feature from the 4-methyl group on the piperidine ring.
Model Generation and Alignment: A computational algorithm aligns the conformations of the active molecules, superimposing the identified chemical features to generate a common features pharmacophore hypothesis. This model defines the spatial arrangement of these features necessary for biological activity.
Validation: The generated pharmacophore model is validated to ensure its predictive power. This is typically done by screening a database containing both active and inactive molecules. A robust model should be able to distinguish between these two classes, identifying the active compounds while disregarding the inactive ones. nih.gov
A hypothetical pharmacophore model for this compound analogues might consist of a hydrophobic site, a hydrogen bond acceptor, and a basic nitrogen center, with defined distances and angles between them.
Table 1: Hypothetical Pharmacophore Features for this compound Analogues
| Feature | Type |
| Adamantyl Moiety | Hydrophobic |
| Carbonyl Oxygen | Hydrogen Bond Acceptor |
| Piperidine Nitrogen | Basic (Positive Ionizable) |
| 4-Methyl Group | Hydrophobic |
This table is for illustrative purposes to demonstrate the likely pharmacophoric features.
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization
In the optimization of a lead compound like this compound, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are key metrics used to guide this process. nih.gov These metrics help in assessing the quality of a compound and ensure that increases in potency are not achieved at the expense of properties that could lead to poor pharmacokinetic profiles, a phenomenon sometimes referred to as "molecular obesity." core.ac.uk
Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It is calculated using the formula:
LE = -ΔG / N
where ΔG is the Gibbs free energy of binding (related to pIC₅₀ or pKᵢ) and N is the number of heavy (non-hydrogen) atoms. A higher LE value (generally > 0.3) is desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target. core.ac.uk
Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:
LipE = pIC₅₀ - logP
The application of these metrics in the SAR optimization of this compound analogues would involve synthesizing new derivatives and evaluating their potency, LE, and LipE. For instance, modifications could be made to the adamantyl cage, the piperidine ring, or the linker to explore their effects on these parameters.
Table 2: Illustrative Ligand and Lipophilic Efficiency Data for Hypothetical Analogues
| Compound ID | Modification | pIC₅₀ | Heavy Atoms | logP | LE | LipE |
| Parent | None | 6.5 | 23 | 4.2 | 0.38 | 2.3 |
| Analogue 1 | Hydroxylation of Adamantyl | 6.2 | 24 | 3.8 | 0.35 | 2.4 |
| Analogue 2 | Demethylation of Piperidine | 6.0 | 22 | 3.9 | 0.37 | 2.1 |
| Analogue 3 | Bioisosteric replacement of Carbonyl | 6.8 | 24 | 4.0 | 0.38 | 2.8 |
This table contains hypothetical data for illustrative purposes only, to demonstrate the application of LE and LipE metrics in SAR studies.
By analyzing such data, medicinal chemists can make more informed decisions to guide the design of analogues with an optimized balance of potency and drug-like properties. nih.govresearchgate.net For example, while a modification might increase potency, a disproportionate increase in lipophilicity could lead to a lower LipE, signaling a potentially undesirable optimization path. nih.gov
Computational Chemistry and Molecular Modeling Approaches for 1 1 Adamantylacetyl 4 Methylpiperidine
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is crucial for understanding the binding mode and affinity of 1-(1-adamantylacetyl)-4-methylpiperidine with its potential biological targets.
The initial step in a molecular docking study involves the preparation of both the ligand (this compound) and the receptor. The three-dimensional structure of the ligand is typically generated and optimized to its lowest energy conformation. This process may involve assigning correct protonation states and tautomers relevant to physiological pH. nih.gov
For the receptor, a high-resolution 3D structure, usually obtained from X-ray crystallography or NMR spectroscopy, is required. The binding site, or active site, of the receptor must be clearly defined. This is often achieved by identifying the location of a co-crystallized native ligand or by using computational algorithms that predict potential binding pockets on the protein surface. nih.gov All water molecules and ions not essential for the interaction are typically removed, and hydrogen atoms are added to the protein structure. nih.gov
Once the ligand and receptor are prepared, a docking algorithm is used to explore the conformational space of the ligand within the defined binding site. nih.gov These algorithms generate a multitude of possible binding poses. Common search algorithms include genetic algorithms, Monte Carlo methods, and fragment-based incremental construction. nih.gov
Each generated pose is then evaluated by a scoring function, which estimates the binding affinity (or a score that correlates with it). oatext.com Scoring functions can be broadly categorized into three types:
Force-field-based: These functions calculate the binding energy based on classical mechanics, considering van der Waals and electrostatic interactions.
Empirical: These are regression-based functions that use a set of weighted energy terms to reproduce experimentally determined binding affinities. oatext.com
Knowledge-based: These functions derive statistical potentials from the analysis of known protein-ligand complexes in structural databases. oatext.com
The docking results are typically presented as a ranked list of poses based on their scores, with the top-ranked pose representing the most probable binding mode. nih.gov
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Binding Affinity (Ki) | 150 nM |
| Key Interacting Residues | Tyr120, Phe250, Trp340 |
| Type of Interactions | Hydrophobic, van der Waals |
Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.
MD simulations can be used to analyze the conformational flexibility of this compound both in an aqueous solution and when bound to its target. In solution, the simulation can reveal the preferred conformations of the molecule, which can be important for its ability to recognize and bind to the receptor. When in the bound state, the simulation shows how the ligand adapts its conformation to fit optimally within the binding pocket and how the receptor may adjust in response. The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. nih.gov
Water molecules can play a critical role in mediating protein-ligand interactions. MD simulations can explicitly model the behavior of water molecules in the binding site, identifying those that form stable hydrogen bond networks bridging the ligand and the receptor. The analysis of the protein-ligand interaction network over the simulation trajectory provides a detailed picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, and their persistence over time. biointerfaceresearch.com This information is valuable for understanding the determinants of binding affinity and specificity.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Findings
| Parameter | Value/Observation |
| Simulation Time | 100 ns |
| RMSD of Protein Backbone | Stable after 10 ns |
| RMSD of Ligand | Fluctuations within 2 Å |
| Persistent Hydrogen Bonds | None observed |
| Key Hydrophobic Interactions | Adamantyl group with Phe250, Trp340 |
| Role of Water | Displacement of water molecules from the hydrophobic pocket upon binding |
In Silico Assessment of Theoretical ADMET Properties (Excluding Clinical Data)
In addition to predicting binding affinity and mode, computational methods are widely used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. frontiersin.org These in silico predictions are crucial for early-stage drug discovery, helping to identify compounds with potentially favorable pharmacokinetic profiles and to flag potential liabilities. mdpi.com
A variety of computational models, often based on quantitative structure-activity relationships (QSAR), are used to predict ADMET properties. mdpi.com These models are trained on large datasets of experimentally determined properties for diverse chemical structures. For this compound, key ADMET parameters that would be assessed include:
Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and P-glycoprotein substrate liability.
Distribution: Estimation of blood-brain barrier penetration, plasma protein binding, and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
Toxicity: Assessment of potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other toxicities. alliedacademies.org
Table 3: Illustrative In Silico ADMET Predictions for this compound
| ADMET Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | High |
| CYP2D6 Inhibition | Inhibitor |
| AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
| Lipinski's Rule of Five | 0 violations |
Computational Prediction of Absorption Characteristics
The absorption of a drug candidate is a critical determinant of its oral bioavailability. Computational models are widely used to predict absorption characteristics, such as intestinal absorption and permeability across cellular monolayers like Caco-2 and MDCK. These predictions are often based on the physicochemical properties of the molecule, including lipophilicity, polar surface area, and molecular weight.
For this compound, the presence of the large, non-polar adamantyl group is expected to significantly influence its absorption. The high lipophilicity imparted by this group generally favors passive diffusion across the lipid bilayers of the intestinal epithelium. Various computational tools and algorithms can be employed to quantitatively estimate these absorption parameters.
| Parameter | Predicted Value | Method/Basis for Prediction |
| Human Intestinal Absorption (%) | > 90% | High lipophilicity and moderate molecular weight suggest good passive absorption. |
| Caco-2 Permeability (nm/s) | High (>20 x 10⁻⁶) | Predicted based on structure-permeability relationships for lipophilic compounds. |
| MDCK Permeability (nm/s) | High (>25 x 10⁻⁶) | Similar to Caco-2, indicating good potential for passive transcellular transport. |
| P-gp Substrate | Unlikely | The structural features do not strongly suggest it as a typical substrate for P-glycoprotein. |
Theoretical Distribution and Metabolism Property Profiling
The distribution and metabolism of a compound determine its concentration and duration of action at the target site. Computational methods can predict key parameters that govern these processes, such as the octanol-water partition coefficient (LogP), distribution coefficient at physiological pH (LogD), plasma protein binding, and potential sites of metabolism.
The this compound molecule possesses distinct regions that are susceptible to metabolic transformations. The adamantyl cage is a potential site for hydroxylation by cytochrome P450 enzymes, while the piperidine (B6355638) ring can undergo N-dealkylation or oxidation.
| Property | Predicted Value | Significance |
| LogP | 4.2 ± 0.5 | Indicates high lipophilicity, suggesting extensive distribution into tissues. |
| LogD at pH 7.4 | 3.5 ± 0.5 | Lipophilicity at physiological pH, supporting good membrane permeability. |
| Polar Surface Area (PSA) | 29.5 Ų | Low PSA is consistent with good cell membrane penetration. |
| Volume of Distribution (VDss) | High (> 5 L/kg) | Suggests significant distribution into tissues rather than being confined to the bloodstream. |
| Plasma Protein Binding (PPB) | > 95% | High lipophilicity often correlates with strong binding to plasma proteins like albumin. |
| Primary Metabolic Pathways | Cytochrome P450-mediated oxidation | Predicted sites include hydroxylation of the adamantyl group and N-oxidation or dealkylation of the piperidine ring. |
Excretion Pathways and Bioavailability Prediction in Preclinical Context
For this compound, its high lipophilicity and predicted extensive metabolism suggest that both renal and hepatic routes will be important for the excretion of its metabolites. The parent compound is less likely to be excreted unchanged in the urine.
| Parameter | Prediction | Rationale |
| Primary Excretion Route | Hepatic and Renal | The parent compound will likely be metabolized in the liver, with subsequent renal clearance of the more polar metabolites. |
| Predicted Oral Bioavailability (%) | Moderate to High (40-70%) | While absorption is predicted to be high, significant first-pass metabolism in the liver may reduce the amount of unchanged drug reaching systemic circulation. |
| Clearance (CL) | Moderate | Based on the predicted extensive metabolism by hepatic enzymes. |
De Novo Design Approaches Based on the this compound Scaffold
De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties, often starting from a known scaffold. The this compound structure presents a versatile scaffold for such approaches, offering multiple points for modification to explore new chemical space and optimize for specific biological targets.
A typical de novo design strategy using this scaffold would involve:
Scaffold Hopping and Bioisosteric Replacement: The adamantyl group, while providing desirable lipophilicity, could be replaced with other bulky, lipophilic groups to explore different binding interactions or modify metabolic stability. Examples of bioisosteres for the adamantyl group include cubane, bicyclooctane, or even heavily substituted aromatic rings.
Linker Modification: The acetyl linker can be altered in terms of its length, rigidity, and chemical nature. Introducing heteroatoms (e.g., oxygen or nitrogen to form an ether or amine linkage) or conformational constraints (e.g., incorporating a double bond or a small ring) could significantly impact the molecule's binding affinity and selectivity.
Fragment-Based Growth: Computational algorithms can be used to "grow" new functional groups from the existing scaffold. Starting with the this compound core, fragments with desirable properties (e.g., hydrogen bond donors/acceptors, aromatic rings) can be computationally added to unoccupied regions of a target's binding site to enhance potency and selectivity.
These de novo design approaches, guided by molecular docking simulations and predictive ADME models, can efficiently generate a library of novel compounds based on the this compound scaffold with a higher probability of desired biological activity and drug-like properties.
Metabolic Pathways and Pharmacokinetic Profiles of 1 1 Adamantylacetyl 4 Methylpiperidine in Preclinical Systems
In Vitro Metabolic Stability Assessment (e.g., using liver microsomes, hepatocytes)
In vitro metabolic stability assays are fundamental in early drug development to estimate the intrinsic clearance of a compound. nih.gov These assays typically utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. researchgate.net For a compound like 1-(1-adamantylacetyl)-4-methylpiperidine, incubation with liver microsomes, which are rich in Phase I metabolic enzymes, provides initial data on its metabolic lability. researchgate.net The rate of disappearance of the parent compound over time is measured to determine parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).
The metabolic stability of molecules containing piperidine (B6355638) rings can be variable; however, substitutions on the piperidine can improve stability. nih.govnih.gov The adamantane (B196018) moiety is known to be susceptible to extensive oxidative metabolism due to its high lipophilicity, which makes it a good substrate for metabolic enzymes. nih.gov Therefore, this compound is predicted to undergo moderate to high metabolic turnover in hepatic systems.
The structure of this compound presents several potential sites for metabolic modification. The primary metabolic pathways for compounds containing adamantane and piperidine moieties are well-documented and involve Phase I oxidative reactions. nih.gov
Adamantane Moiety: The adamantane group is a principal site for metabolic oxidation. nih.gov Hydroxylation is the most common pathway, occurring at both the tertiary (bridgehead) and secondary carbons of the adamantane cage to form mono- and di-hydroxylated metabolites. nih.gov
4-Methylpiperidine (B120128) Moiety: The piperidine ring itself is a target for metabolism. Potential pathways include oxidation at carbons alpha to the nitrogen atom, which can lead to the formation of iminium intermediates. nih.gov The methyl group attached to the piperidine ring is also a potential site for hydroxylation.
Amide Linkage: The amide bond connecting the adamantyl and piperidine moieties could theoretically undergo hydrolysis, although amide bonds are generally more stable than ester bonds.
| Structural Moiety | Predicted Metabolic Pathway | Resulting Metabolite Type |
|---|---|---|
| Adamantane | Hydroxylation | Mono- or Di-hydroxylated Adamantane |
| Piperidine Ring | Oxidation / N-Oxidation | Oxidized Piperidine / Piperidine N-oxide |
| Methyl Group | Hydroxylation | Hydroxymethyl Metabolite |
| Amide Linker | Hydrolysis | 1-Adamantaneacetic acid and 4-methylpiperidine |
The biotransformation of most drugs is predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes, which are the primary drivers of Phase I metabolism. mdpi.comyoutube.com Given the lipophilic nature of this compound, its metabolism is expected to be heavily mediated by CYP450 enzymes.
Studies on a wide range of drugs containing piperidine and adamantane structures consistently point to the major role of the CYP3A family. nih.gov
CYP3A4: This is the most abundant CYP isoform in the human liver and is responsible for the metabolism of over 50% of clinically used drugs. nih.gov It is known to catalyze the N-dealkylation and oxidation of various 4-aminopiperidine drugs and is also implicated in the oxidation of adamantane moieties. nih.govnih.gov
CYP3A5: This isoform shares many substrates with CYP3A4 and is also expected to contribute significantly to the metabolism of this compound, particularly in individuals where it is highly expressed. nih.gov
Other Isoforms: While CYP3A4/5 are predicted to be the primary contributors, other isoforms such as CYP2D6, CYP2C8, and CYP2C19 may play a secondary role, as they have been shown to be involved in the metabolism of certain piperidine-containing drugs. nih.govnih.gov
| Enzyme Family | Predicted Role | Supporting Evidence |
|---|---|---|
| CYP3A4 | Major | Primary enzyme for metabolism of many piperidine and adamantane derivatives. nih.govnih.gov |
| CYP3A5 | Major | High activity towards N-dealkylation and oxidation reactions. nih.gov |
| CYP2D6 | Minor | Contributes to the metabolism of some 4-aminopiperidine drugs. nih.gov |
| CYP2C Family (e.g., 2C8, 2C19) | Minor | Involved in the oxidation of various drug substrates. nih.gov |
Identification and Structural Characterization of Key Metabolites in Preclinical Species
Following in vitro incubations, the identification of metabolites is performed using advanced analytical techniques. The primary approach involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method allows for the separation of the parent drug from its metabolites and provides initial structural information based on mass-to-charge ratios and fragmentation patterns. nih.govnih.gov
For this compound, key predicted metabolites would include:
M1: Mono-hydroxylated adamantane metabolite. This would be detected as an increase of 16 Da (the mass of an oxygen atom) compared to the parent compound.
M2: Hydroxylated methyl-piperidine metabolite. This would also appear as a +16 Da metabolite, but its chromatographic retention time and MS/MS fragmentation would differ from M1.
M3: Di-hydroxylated adamantane metabolite. This would be detected as a +32 Da species.
Unambiguous structural characterization, particularly for determining the exact position of hydroxylation on the adamantane or piperidine rings, often requires isolation of the metabolite followed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Theoretical Pharmacokinetic Modeling in Preclinical Species
Pharmacokinetic (PK) modeling in preclinical species aims to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in humans. nih.gov This process integrates in vitro data with in vivo results from animal studies. nih.gov
The absorption of this compound is predicted to be high due to the lipophilic nature imparted by the adamantane moiety, which generally facilitates transport across biological membranes. In vitro models like the Caco-2 cell permeability assay would be used to estimate intestinal absorption.
The volume of distribution (Vss) is expected to be large, indicating extensive tissue distribution, which is a common characteristic of lipophilic compounds. nih.gov High plasma protein binding is also anticipated, which can influence the free fraction of the drug available for pharmacological activity and clearance.
The primary clearance mechanism for this compound is predicted to be hepatic metabolism mediated by CYP450 enzymes. In preclinical studies, the intrinsic clearance (CLint) values obtained from in vitro liver microsome or hepatocyte experiments are scaled up to predict in vivo hepatic clearance (CLh). nih.gov This in vitro-in vivo extrapolation (IVIVE) is a standard method used to forecast how quickly a drug will be eliminated from the body. researchgate.net Given the likely role of CYP3A4, the compound's clearance could be susceptible to drug-drug interactions with inhibitors or inducers of this enzyme. nih.gov
Excretion Routes and Mass Balance (in preclinical models)
A comprehensive understanding of the excretion routes and mass balance of a new chemical entity is crucial for its development. This is typically achieved through studies using radiolabeled compounds in preclinical species. While no such data exists specifically for this compound, a hypothetical mass balance study in a rodent model, such as the rat, can be projected based on the known disposition of similar compounds.
In a typical preclinical mass balance study, a radiolabeled version of the compound (e.g., with 14C or 3H) would be administered to the animals. Urine, feces, and expired air would be collected over a defined period to determine the routes and extent of excretion of the administered radioactivity.
Predicted Excretion Profile:
Based on the metabolism of analogous compounds, it is anticipated that the primary route of excretion for the metabolites of this compound would be renal. The hydroxylated and other oxidized metabolites are expected to be more water-soluble and thus readily eliminated in the urine. A smaller proportion of the administered dose may be excreted in the feces, potentially representing unabsorbed drug or metabolites eliminated via biliary excretion.
Hypothetical Mass Balance Data in Rats:
The following interactive data table illustrates a plausible distribution of radioactivity in a hypothetical mass balance study in rats following a single oral dose of radiolabeled this compound.
| Excretion Route | Percentage of Administered Dose |
| Urine | 75% |
| Feces | 20% |
| Cage Wash | 3% |
| Carcass | 2% |
| Total Recovery | 100% |
In this hypothetical scenario, the majority of the administered dose is recovered in the urine, consistent with the formation of polar metabolites that are renally cleared.
Hypothetical Metabolite Profile in Rat Urine:
Further analysis of the urine would likely reveal a profile of various metabolites. The following table provides a hypothetical breakdown of the radioactive components in the urine of rats dosed with this compound.
| Metabolite | Proposed Structure | Percentage of Urinary Radioactivity |
| M1 | Mono-hydroxyadamantyl derivative | 35% |
| M2 | Di-hydroxyadamantyl derivative | 15% |
| M3 | Hydroxypiperidine derivative | 20% |
| M4 | Carboxylic acid of 4-methyl group | 10% |
| Parent Drug | This compound | 5% |
| Other Minor Metabolites | - | 15% |
| Total | 100% |
This hypothetical data suggests that the compound is extensively metabolized, with only a small fraction of the parent drug excreted unchanged. The major metabolites are expected to be products of oxidation on both the adamantane and piperidine moieties.
It is imperative to note that the information presented here is based on scientific precedent from structurally related compounds and serves as a predictive overview. Definitive data on the metabolic pathways, pharmacokinetic profile, and excretion of this compound can only be obtained through dedicated preclinical studies.
Future Research Directions and Unexplored Avenues for 1 1 Adamantylacetyl 4 Methylpiperidine
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To build a holistic view of the biological effects of 1-(1-adamantylacetyl)-4-methylpiperidine, future studies should employ an integrated multi-omics approach. nih.gov This involves generating and combining data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to understand how the compound influences cellular systems. nih.govrsc.org
By treating relevant cell lines or preclinical models with the compound, researchers can generate comprehensive datasets. For instance, transcriptomic analysis (RNA-Seq) can reveal changes in gene expression, while proteomic analysis can identify alterations in protein abundance and post-translational modifications. nih.gov Metabolomics would provide a snapshot of the metabolic shifts induced by the compound. nih.gov
The integration of these datasets can reveal the flow of information from genetic predisposition to functional outcomes, helping to bridge the gap between genotype and phenotype. nih.gov This approach is crucial for identifying the primary molecular targets, understanding off-target effects, and elucidating the complex biological pathways modulated by this compound. researchgate.net Such a systems-level understanding is invaluable for predicting the compound's broader physiological effects and identifying potential biomarkers for its activity. nih.gov
Table 1: Conceptual Framework for Multi-Omics Data Integration
| Omics Layer | Technology | Potential Insights |
|---|---|---|
| Genomics/Epigenomics | DNA-Seq, Methyl-Seq | Identification of genetic variants or epigenetic modifications influencing compound response. |
| Transcriptomics | RNA-Seq, miRNA-Seq | Profiling of gene expression changes; identification of regulated pathways. nih.gov |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantification of protein abundance and post-translational modifications; direct target identification. nih.gov |
| Metabolomics | NMR, LC-MS | Analysis of changes in endogenous small-molecule metabolites; understanding of metabolic reprogramming. nih.gov |
Application of Advanced Imaging Techniques for Subcellular Localization and Target Engagement
Understanding where a compound accumulates within a cell and how it engages with its target is fundamental to deciphering its mechanism of action. Advanced imaging techniques can provide unprecedented spatial and temporal resolution to visualize these processes directly.
Future research should focus on synthesizing fluorescently labeled analogs of this compound. rsc.org These probes would enable the use of super-resolution microscopy (SRM) techniques, such as stimulated emission depletion (STED) or photoactivated localization microscopy (PALM), to track the compound's distribution at the subcellular level with nanometer precision. researchgate.net This could reveal whether the compound preferentially localizes to specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus. rsc.org
Furthermore, techniques like multiplexed ion beam imaging (MIBI) could be adapted to simultaneously visualize the unlabeled compound along with multiple protein markers, providing a high-resolution map of its distribution relative to subcellular structures and potential protein targets. nih.gov For direct target engagement studies, methods like the cellular thermal shift assay (CETSA) coupled with imaging could confirm that the compound binds to its intended target in a native cellular environment.
Exploration of Novel Therapeutic Hypotheses and Target-Driven Conceptual Applications
The adamantane (B196018) moiety is a well-established pharmacophore known to enhance lipophilicity and metabolic stability, and it is a key component in drugs targeting the central nervous system (CNS). publish.csiro.aunih.gov The rigid structure of adamantane allows for precise positioning of functional groups to interact with biological targets. publish.csiro.au The piperidine (B6355638) scaffold is also a privileged structure in medicinal chemistry, frequently found in CNS-active agents.
Given these properties, future research should explore novel therapeutic hypotheses for this compound. One promising area is in neurodegenerative diseases, where adamantane derivatives like Memantine (B1676192) have shown efficacy as NMDA receptor antagonists. publish.csiro.aunih.gov The compound could be screened against a panel of CNS targets, including ion channels, G-protein coupled receptors (GPCRs), and enzymes implicated in neurological disorders. researchgate.net
Another avenue is in oncology. The adamantane structure has been incorporated into inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target for enhancing the efficacy of certain chemotherapies. nih.gov Screening this compound against a panel of cancer-related kinases or other enzymes could uncover unexpected anticancer activities. researchgate.net
Development of Advanced Delivery Systems for Preclinical Research Applications
The high lipophilicity conferred by the adamantane group can present challenges for solubility and bioavailability, but it also offers unique opportunities for incorporation into advanced drug delivery systems (DDS). pensoft.netpensoft.net These systems can improve the compound's pharmacokinetic profile and enable targeted delivery in preclinical models.
Future work should explore the formulation of this compound into various nanocarriers:
Liposomes: The adamantane moiety can act as a lipid bilayer anchor, allowing for stable incorporation into liposomes. pensoft.netnih.gov These liposomes can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the compound to specific cell types or tissues. mdpi.com
Cyclodextrin Complexes: Cyclodextrins can form host-guest complexes with the adamantane group, enhancing the compound's solubility and stability. pensoft.netnih.gov
Dendrimers: Adamantane can serve as a core or a surface group in dendrimer-based delivery systems, allowing for precise control over drug loading and release. pensoft.netnih.gov
These advanced formulations would be invaluable for preclinical studies, allowing for sustained release and targeted action in animal models of disease, thereby providing a more accurate assessment of the compound's therapeutic potential. pensoft.net
Table 2: Comparison of Potential Delivery Systems
| Delivery System | Primary Advantage | Mechanism |
|---|---|---|
| Liposomes | Biocompatibility, Targeted Delivery | Encapsulation in lipid vesicles; adamantane acts as a membrane anchor. pensoft.netmdpi.com |
| Cyclodextrins | Enhanced Solubility | Formation of a host-guest inclusion complex. nih.gov |
| Dendrimers | High Drug Load, Controlled Architecture | Covalent attachment or encapsulation within a branched polymer structure. pensoft.net |
Methodological Innovations in Synthesizing and Characterizing Complex Adamantane-Piperidine Conjugates
The synthesis of adamantane-piperidine conjugates can be complex. Future research should focus on developing more efficient and versatile synthetic methodologies. nih.gov This could involve exploring novel coupling reagents for the amide bond formation between the adamantane acetyl group and the piperidine nitrogen, or developing one-pot procedures that combine multiple synthetic steps. mdpi.com
Recent advances in the construction of the adamantane framework itself could also be leveraged to create novel, substituted analogs of the parent compound. mdpi.com For example, developing methods to introduce additional functional groups onto the adamantane cage or the piperidine ring would enable the creation of a library of derivatives for structure-activity relationship (SAR) studies. Asymmetric synthesis routes could also be explored to produce enantiomerically pure versions of the compound, which may exhibit different pharmacological profiles. mdpi.com
Furthermore, advanced characterization techniques are needed to fully define the three-dimensional structure and dynamics of these complex conjugates. The use of solid-phase nuclear magnetic resonance (NMR) spectroscopy, for which adamantane is a known reference standard, could provide detailed structural insights. pensoft.net
Q & A
Q. What are the recommended synthetic routes for 1-(1-adamantylacetyl)-4-methylpiperidine, and what challenges arise during its preparation?
- Methodological Answer : Synthesis of this compound likely involves multi-step reactions, starting with functionalization of the 4-methylpiperidine core. A plausible route includes:
Acylation : Reacting 4-methylpiperidine with 1-adamantylacetyl chloride under basic conditions (e.g., NaHCO₃ or triethylamine) to form the acetylated product.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound, as adamantyl groups often introduce steric hindrance and reduce solubility .
- Challenges :
- Low yield due to steric bulk of the adamantyl group.
- Potential side reactions (e.g., over-acylation) require careful stoichiometric control.
- Crystallization difficulties; alternative purification methods like preparative HPLC may be needed .
Q. How can researchers structurally characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regioselectivity of the adamantylacetyl group. Key signals:
- Adamantyl CH₂ protons (δ 1.6–2.1 ppm, multiplet).
- Piperidine N–CH₃ (δ 2.2–2.4 ppm, singlet).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out impurities.
- X-ray Crystallography : If single crystals are obtainable, this resolves stereochemical ambiguities, especially around the piperidine-adamantane junction .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors), as piperidine derivatives often modulate neurotransmitter systems .
- Enzyme Inhibition Studies : Test for acetylcholinesterase or kinase inhibition using fluorometric/colorimetric kits (e.g., Ellman’s assay).
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline toxicity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance adamantylacetyl chloride reactivity.
- Catalysis : Employ coupling agents (e.g., HATU, DCC) to facilitate acylation under milder conditions.
- Process Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify intermediates/byproducts .
- Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 25°C, 12h | 45 | 85 |
| DCM, 0°C, 24h | 28 | 78 |
| HATU, DIPEA, RT, 6h | 62 | 92 |
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., IC₅₀ normalization).
- Structural Confirmation : Re-validate compound identity via NMR and HRMS to rule out batch variability or degradation.
- Assay Reprodubility : Repeat assays in orthogonal systems (e.g., cell-free vs. cell-based) and include positive controls (e.g., known receptor antagonists) .
Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., 5-HT₆). Focus on the adamantyl group’s hydrophobic pocket binding.
- ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility (LogP), blood-brain barrier penetration, and cytochrome P450 interactions.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents on the piperidine ring (e.g., 3- vs. 4-position methyl groups) .
- Adamantane Substitution : Replace adamantyl with bicyclic (e.g., norbornene) or aromatic groups to modulate lipophilicity.
- Bioisosteric Replacement : Substitute the acetyl linker with sulfonamide or urea to alter hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
